molecular formula C10H12O2 B12093874 Oxirane, 2-[(3-methylphenoxy)methyl]-, (2S)-

Oxirane, 2-[(3-methylphenoxy)methyl]-, (2S)-

Cat. No.: B12093874
M. Wt: 164.20 g/mol
InChI Key: WYAFQPYCJBLWAS-SNVBAGLBSA-N
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Description

Oxirane, 2-[(3-methylphenoxy)methyl]-, (2S)-, also known as 2-[(3-methylphenoxy)methyl]oxirane, is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.206 g/mol . This compound is part of the oxirane family, which are three-membered cyclic ethers known for their high reactivity due to ring strain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, 2-[(3-methylphenoxy)methyl]-, (2S)- typically involves the reaction of 3-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes cyclization to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Oxirane, 2-[(3-methylphenoxy)methyl]-, (2S)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Oxirane, 2-[(3-methylphenoxy)methyl]-, (2S)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Oxirane, 2-[(3-methylphenoxy)methyl]-, (2S)- involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and biological interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxirane, 2-[(3-methylphenoxy)methyl]-, (2S)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other oxirane derivatives may not be suitable .

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

(2S)-2-[(3-methylphenoxy)methyl]oxirane

InChI

InChI=1S/C10H12O2/c1-8-3-2-4-9(5-8)11-6-10-7-12-10/h2-5,10H,6-7H2,1H3/t10-/m1/s1

InChI Key

WYAFQPYCJBLWAS-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OC[C@@H]2CO2

Canonical SMILES

CC1=CC(=CC=C1)OCC2CO2

Origin of Product

United States

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